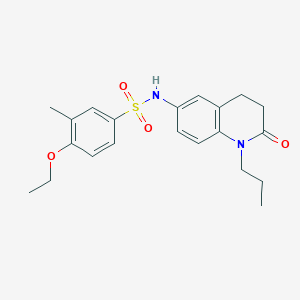

4-ethoxy-3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

This sulfonamide derivative features a benzene ring substituted with ethoxy (-OCH₂CH₃) and methyl (-CH₃) groups at positions 4 and 3, respectively. The sulfonamide moiety is linked to a 2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl group, which introduces a bicyclic system with a ketone and propyl substituent.

Properties

IUPAC Name |

4-ethoxy-3-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-4-12-23-19-9-7-17(14-16(19)6-11-21(23)24)22-28(25,26)18-8-10-20(27-5-2)15(3)13-18/h7-10,13-14,22H,4-6,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKAHCFGCKLLOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

Introduction of the Benzenesulfonamide Group: This step involves the sulfonylation of the tetrahydroquinoline derivative using benzenesulfonyl chloride in the presence of a base such as pyridine.

Ethoxylation and Methylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for the Povarov reaction and automated systems for the sulfonylation and alkylation steps.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The ethoxy and methyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Amines.

Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying the function of sulfonamide-containing enzymes.

Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 4-ethoxy-3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, while the tetrahydroquinoline moiety can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

4-Methoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

- Key Differences: Substituents: Methoxy (-OCH₃) at position 4 and methyl groups at positions 3 and 5 (vs. ethoxy at 4 and methyl at 3 in the target compound). Steric Effects: The additional methyl at position 5 increases steric hindrance, which may reduce conformational flexibility compared to the target compound .

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide

- Key Differences :

- Core Structure : Replaces the substituted benzene ring with a phenylmethane group.

- Biological Relevance : This analog has been co-crystallized with the abscisic acid (ABA) receptor PYL2 and phosphatase HAB1, demonstrating its role as a synthetic ABA mimic. The absence of the substituted benzene ring may reduce steric bulk, enhancing compatibility with receptor binding sites .

Variations in the Tetrahydroquinoline Moiety

2,5-Dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

- Key Differences :

- Substituents : Dimethoxy groups at positions 2 and 5 on the benzene ring (vs. ethoxy and methyl in the target compound).

- Molecular Weight : 404.48 g/mol (vs. ~420–440 g/mol for the target compound, estimated based on structural analogs).

- Solubility : Increased polarity from methoxy groups may enhance aqueous solubility compared to the ethoxy/methyl combination .

Data Table: Structural and Physicochemical Comparisons

Research Findings and Implications

- Substituent Effects :

- Synthetic Feasibility : The use of SHELX software for crystallographic refinement (e.g., in resolving analog structures) highlights the importance of computational tools in optimizing such compounds .

Q & A

Q. What are the critical steps for optimizing the synthesis of 4-ethoxy-3-methyl-N-(2-oxo-1-propyl-tetrahydroquinolin-6-yl)benzene-1-sulfonamide?

Methodological Answer: The synthesis involves three key stages:

Tetrahydroquinoline Core Formation : Use a Povarov reaction with aniline derivatives and propyl-substituted enones under acidic conditions (e.g., HCl in ethanol, 60–80°C). Yield optimization requires precise stoichiometric control of the propyl group donor .

Sulfonylation : React the tetrahydroquinoline intermediate with 4-ethoxy-3-methylbenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base. Purity >95% is achievable via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Oxo-group Introduction : Oxidize the 2-position of the tetrahydroquinoline using pyridinium chlorochromate (PCC) in DCM at 0–5°C to avoid over-oxidation .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Methodological Answer: Use a combination of:

- ¹H/¹³C NMR : Assign the ethoxy group (δ 1.35 ppm, triplet; δ 4.02 ppm, quartet) and propyl chain (δ 0.92 ppm, triplet) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 447.1842 (calculated for C₂₂H₂₇N₂O₄S) .

- X-ray Crystallography : Resolve the tetrahydroquinoline ring conformation and sulfonamide bond angles (if crystalline) .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s biological target(s) and binding affinity?

Methodological Answer:

- Target Fishing : Screen against kinase/receptor panels (e.g., Eurofins CEREP panel) to identify inhibition >50% at 10 µM .

- Surface Plasmon Resonance (SPR) : Immobilize suspected targets (e.g., carbonic anhydrase IX) and measure real-time binding kinetics (KD in nM range) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for sulfonamide-enzyme interactions .

Q. How can structure-activity relationship (SAR) studies be designed to enhance potency?

Methodological Answer:

Q. What analytical approaches resolve contradictions between in vitro potency and in vivo efficacy?

Methodological Answer: Common contradictions arise from:

- Poor Solubility : Measure logP (HPLC) and use co-solvents (e.g., PEG-400) in animal studies .

- Metabolic Instability : Perform LC-MS/MS to identify major metabolites (e.g., O-deethylation at ethoxy group) .

- Off-Target Effects : Use CRISPR-engineered cell lines to validate target-specificity .

Q. How can pharmacokinetic (PK) properties be systematically evaluated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.